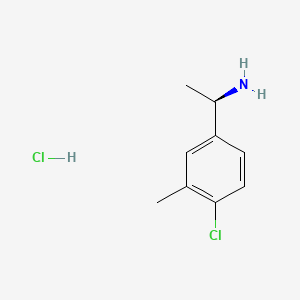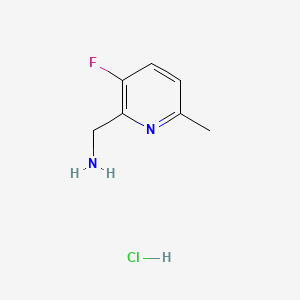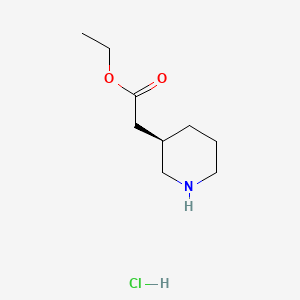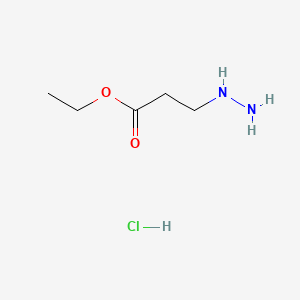
Ethyl 3-hydrazinylpropanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydrazinylpropanoate hydrochloride is an organic compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . It is a derivative of hydrazine and is commonly used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-hydrazinylpropanoate hydrochloride can be synthesized through the reaction of ethyl 3-bromopropanoate with hydrazine hydrate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Ethyl 3-hydrazinylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include hydrazones, substituted hydrazines, and other derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 3-hydrazinylpropanoate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a reagent in biochemical assays.
作用机制
The mechanism of action of ethyl 3-hydrazinylpropanoate hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- Ethyl 3-hydrazinylpropanoate
- Ethyl 3-bromopropanoate
- Hydrazine hydrate
Uniqueness
Ethyl 3-hydrazinylpropanoate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .
属性
IUPAC Name |
ethyl 3-hydrazinylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)3-4-7-6;/h7H,2-4,6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSUJVKDPDJFSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
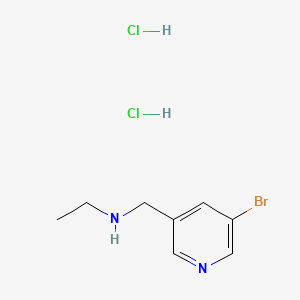
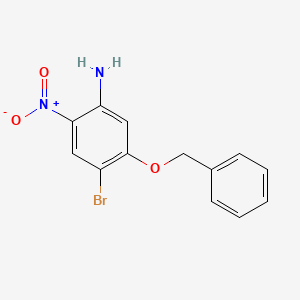
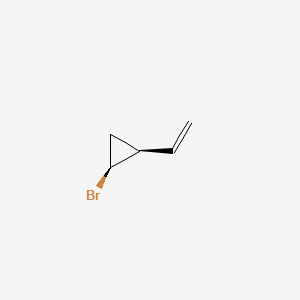
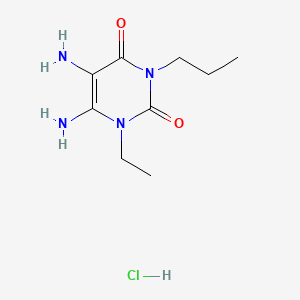
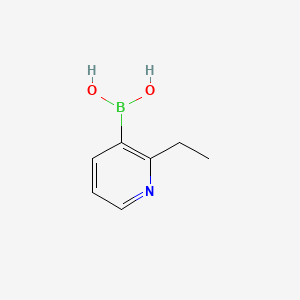
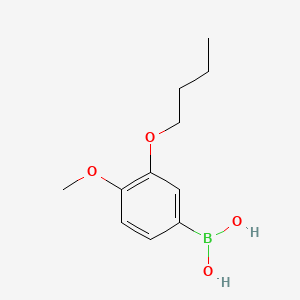
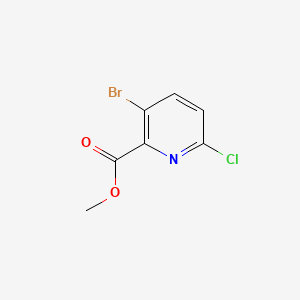
![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)
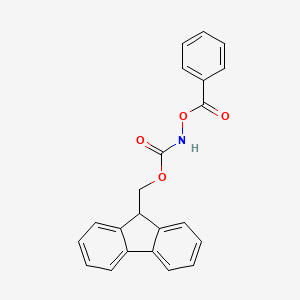
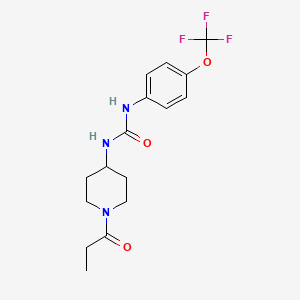
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)
